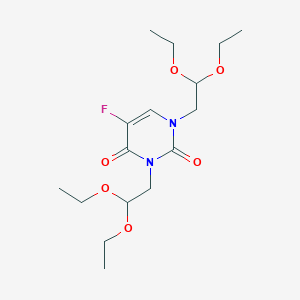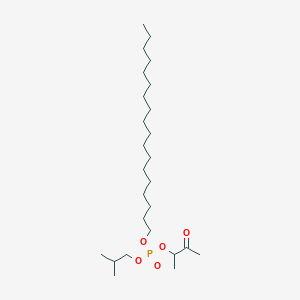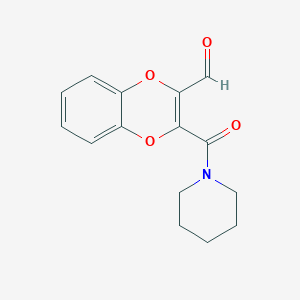![molecular formula C8H7ClN4S2 B14317328 Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- CAS No. 111988-51-3](/img/structure/B14317328.png)
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is a complex organic compound featuring a thiazolidine ring with a chloro-thiazolylmethyl substituent. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. This reaction is often facilitated by the presence of bromine or iodine, silica chloride, or other catalysts such as ammonium 12-molybdophosphate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often exhibit unique properties and are used in different applications depending on their chemical structure and reactivity.
科学的研究の応用
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound often acts by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. This interaction can result in various physiological effects, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanamides, such as calcium cyanamide and thiamethoxam .
Uniqueness
Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thiazolidine ring with a chloro-thiazolylmethyl substituent makes it particularly versatile in various applications, setting it apart from other similar compounds .
特性
CAS番号 |
111988-51-3 |
|---|---|
分子式 |
C8H7ClN4S2 |
分子量 |
258.8 g/mol |
IUPAC名 |
[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C8H7ClN4S2/c9-7-11-3-6(15-7)4-13-1-2-14-8(13)12-5-10/h3H,1-2,4H2 |
InChIキー |
RUXHRNZZERQELK-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=NC#N)N1CC2=CN=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


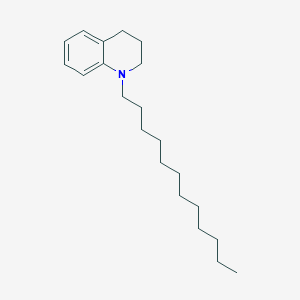
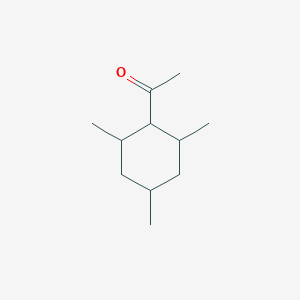


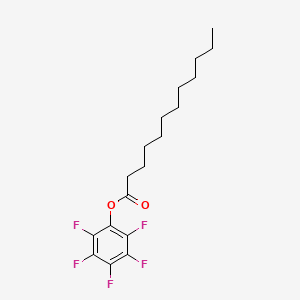
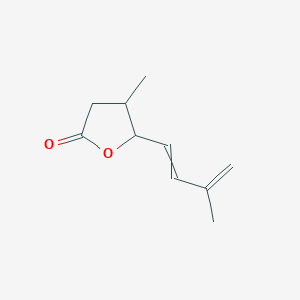
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
